
gamma-Cyclodextrin dihydrogen phosphate sodium salt
Overview
Description
Gamma-cyclodextrin dihydrogen phosphate sodium salt is a chemically modified cyclodextrin derivative. Cyclodextrins are cyclic oligosaccharides composed of glucose units linked by α-1,4-glycosidic bonds, with gamma-cyclodextrin containing eight glucose units. The dihydrogen phosphate groups (-H₂PO₄) are covalently attached to the hydroxyl groups of the cyclodextrin, and sodium ions (Na⁺) act as counterions to balance the charge. This modification enhances solubility and stability, making it valuable in pharmaceutical and industrial applications such as drug delivery, chromatography, and antimicrobial formulations .
Preparation Methods
Gamma-Cyclodextrin dihydrogen phosphate sodium salt can be synthesized through the phosphorylation of gamma-cyclodextrin. The process typically involves reacting gamma-cyclodextrin with a phosphorylating reagent such as phosphorus pentoxide or phosphorus oxychloride in the presence of an amide-based or ether-based solvent . The reaction conditions, including temperature and pH, can be adjusted to control the degree of phosphorylation and the distribution of phosphate groups on the cyclodextrin molecule . Industrial production methods often involve enzymatic processes using cyclodextrin glycosyltransferase (CGTase) to produce gamma-cyclodextrin from starch, followed by chemical phosphorylation .
Chemical Reactions Analysis
Gamma-Cyclodextrin dihydrogen phosphate sodium salt undergoes various chemical reactions, including substitution and complexation reactions. The phosphorylation process itself is a substitution reaction where hydroxyl groups on the cyclodextrin are replaced by phosphate groups . Common reagents used in these reactions include phosphorus pentoxide, phosphorus oxychloride, and dialkyl chlorophosphates . The major products formed from these reactions are mono- and diphosphate esters of gamma-cyclodextrin . Additionally, this compound can form stable inclusion complexes with various guest molecules, enhancing their solubility and stability .
Scientific Research Applications
Gamma-Cyclodextrin dihydrogen phosphate sodium salt is a derivative of gamma-cyclodextrin, an oligosaccharide composed of glucopyranose units. The substitution of phosphate groups on the cyclodextrin structure enhances its solubility and functionality in different applications, while the sodium salt form improves its stability and usability in biological systems. Gamma-cyclodextrin has the ability to form inclusion complexes with various organic compounds, facilitating drug delivery and stabilizing volatile substances.
Applications
This compound is used across various fields:
- Pharmaceuticals: It can enhance the solubility and bioavailability of poorly soluble drugs.
- Biomedical: It has potential use in biomedical applications.
- Drug Delivery: It facilitates drug delivery through the formation of inclusion complexes.
- Stabilization: It helps in the stabilization of volatile substances.
This compound exhibits enhanced solubility compared to its alpha and beta counterparts because of the presence of hydrophilic phosphate groups. This allows it to interact favorably with both hydrophilic and hydrophobic substances, making it versatile in pharmaceutical applications.
Related Compounds
Examples of compounds with structural or functional similarities:
- Alpha-Cyclodextrin Dihydrogen Phosphate Sodium Salt: Alpha-cyclodextrin (α-CD) derivative with a hydrophilic exterior and lipophilic cavity that enables applications in molecular encapsulation, solubility enhancement, and stabilization across multiple industries . In pharmaceuticals, it serves as a drug delivery vehicle, enhancing the bioavailability and stability of active ingredients . The food industry utilizes it as a stabilizer for flavors, colors, and nutrients, and for its effects on lipid metabolism . In cosmetics, it acts as a complex agent for fragrances and active components and extends to analytical chemistry for chiral separation and to materials science for developing smart materials and nanosystems .
- Hydroxypropyl-β-cyclodextrin (HP-β-CD): Both β-CD and especially HP-β-CD show some surface activities (similar to surfactants) and act as stabilizers due to their sugar-based structure (like polyols) . The truncated cone-like conformation of the glycopyranose units with the orientations of hydroxyl functions and primary/secondary hydroxyl groups of glucose residues lead to their hydrophilic exterior and hydrophobic cavity behavior . These properties favor the formation of inclusion complexes, allowing β-CD and the derivatives (used as complexing agents) to improve the solubility, stability, and the drug delivery of complex (small)-molecule pharmaceuticals in almost any drug formulation type (oral, IV, SC etc.) .
- Sulfobutylether-β-cyclodextrin (SBE-CD): It is used in pharmaceutical compositions .
Cyclodextrins in the Food Industry
Mechanism of Action
The mechanism of action of gamma-Cyclodextrin dihydrogen phosphate sodium salt involves the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin molecule encapsulates the hydrophobic portions of the guest molecule, while the hydrophilic exterior interacts with the surrounding aqueous environment . This encapsulation enhances the solubility and stability of the guest molecule, protecting it from degradation and improving its bioavailability . The phosphate groups further enhance the solubility and functional properties of the cyclodextrin, making it more effective in various applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Key Differences :
- Cavity Size : Gamma-cyclodextrin’s larger cavity enables complexation with bulkier molecules compared to beta-cyclodextrin .
- Phosphate Functionalization: Cyclodextrin derivatives have organic-inorganic hybrid properties, whereas sodium dihydrogen phosphate is purely inorganic .
Solubility and Stability
Research Findings :
- Organic phosphates (e.g., cyclodextrin derivatives) exhibit lower calcium phosphate precipitation risks compared to inorganic salts like sodium dihydrogen phosphate .
- Gamma-cyclodextrin’s phosphate groups enhance solubility in aqueous buffers, critical for drug formulation .
Research Findings :
- In chromatography, sodium dihydrogen phosphate improves retention and peak symmetry but is outperformed by cyclodextrin derivatives in enantiomer separation .
- Gamma-cyclodextrin’s larger cavity enhances drug loading capacity compared to beta-cyclodextrin .
Research Findings :
Biological Activity
Gamma-cyclodextrin dihydrogen phosphate sodium salt (γ-CDP) is a modified form of cyclodextrin that has garnered attention for its unique biological properties and potential applications in pharmaceuticals and food technology. This article explores the biological activity of γ-CDP, focusing on its solubilizing effects, anti-inflammatory properties, and its role in drug delivery systems.
Overview of Gamma-Cyclodextrin
Cyclodextrins (CDs) are cyclic oligosaccharides composed of glucose units. They are known for their ability to form inclusion complexes with various guest molecules, enhancing their solubility and stability. Among the different types, gamma-cyclodextrin (γ-CD) is notable for its larger cavity size, which allows it to encapsulate larger molecules compared to alpha- and beta-cyclodextrins.
Chemical Structure and Properties
The chemical modification of γ-CD to form γ-CDP involves the introduction of phosphate groups, which enhances its solubility in aqueous solutions. This modification not only increases the solubilizing capacity but also imparts additional biological activities.
1. Solubilizing Effects
γ-CDP has been shown to significantly enhance the solubility of poorly soluble drugs. For instance:
Drug | Solubility without γ-CDP | Solubility with γ-CDP |
---|---|---|
Furosemide | <0.1 mg/mL | 7.8 mg/mL |
Amphotericin B | Low | High |
Ibuprofen | Moderate | High |
This increased solubility is attributed to the formation of stable inclusion complexes, which can improve bioavailability and therapeutic efficacy .
2. Anti-inflammatory Properties
Research indicates that γ-CDP possesses anti-inflammatory properties, making it useful in treating various inflammatory diseases. In vitro studies have demonstrated that γ-CDP can reduce pro-inflammatory cytokine levels in cell cultures exposed to inflammatory stimuli . The mechanism involves the modulation of signaling pathways associated with inflammation.
3. Antioxidant Activity
In addition to its anti-inflammatory effects, γ-CDP exhibits antioxidant properties. Studies have shown that it can scavenge free radicals, thereby protecting cells from oxidative stress. The antioxidant activity was measured using various assays such as DPPH and ABTS, demonstrating significant radical scavenging capabilities .
Case Studies
Case Study 1: Enhanced Drug Delivery
A study evaluated the use of γ-CDP in enhancing the delivery of rosmarinic acid (RA), a natural antioxidant with limited solubility. The formation of RA-γ-CDP complexes improved the solubility and permeability across biological membranes, leading to increased bioavailability in vivo . The study reported a significant increase in the inhibition of acetylcholinesterase (AChE) activity when RA was complexed with γ-CDP compared to RA alone.
Case Study 2: Stability Improvement
Another investigation focused on the stability enhancement of natamycin, a natural antifungal agent. The inclusion complex formed with γ-CDP showed improved stability under light exposure compared to natamycin alone, indicating potential for better preservation in pharmaceutical formulations .
Q & A
Q. What is the chemical rationale for synthesizing gamma-cyclodextrin dihydrogen phosphate sodium salt, and how does phosphorylation alter its host-guest interaction properties?
Basic Research Focus
this compound is a phosphorylated derivative where phosphate groups enhance hydrophilicity and ionic interactions. Phosphorylation modifies the cyclodextrin cavity's electron density, improving binding affinity for hydrophobic drugs via electrostatic and hydrogen-bonding interactions. The synthesis typically involves reacting gamma-cyclodextrin with phosphorylating agents (e.g., phosphorus oxychloride) under controlled alkaline conditions, followed by sodium salt formation .
Methodological Insight : Characterize substitution degrees using -NMR or potentiometric titration. Compare inclusion complex stability constants (via phase-solubility studies) between native and phosphorylated cyclodextrins to quantify enhanced binding .
Q. How can researchers design a phosphate buffer system incorporating this compound for pH-sensitive drug delivery?
Applied Research Focus
The compound’s buffering capacity stems from its dihydrogen phosphate group, which acts as a weak acid (pKa ~7.2). To design a pH 6.8 buffer (common in physiological studies):
Component Ratio : Use the Henderson-Hasselbalch equation to calculate the molar ratio of gamma-cyclodextrin dihydrogen phosphate (acid) to its conjugate base (e.g., disodium hydrogen phosphate). For 50 mM buffer at pH 6.8, a ~1:1 ratio is typical .
Ionic Strength Adjustment : Optimize with NaCl to maintain isotonicity without disrupting cyclodextrin-drug complexes.
Validation : Confirm pH stability under storage conditions (4–37°C) using potentiometry and assess drug solubility enhancement via UV-spectroscopy .
Q. What advanced techniques resolve contradictions in reported thermal stability data for this compound?
Advanced Research Focus
Discrepancies in thermal degradation profiles (e.g., TGA/DSC data) may arise from variations in hydration states or residual solvents.
- Experimental Design :
- Hydration Control : Characterize anhydrous vs. hydrated forms using Karl-Fischer titration and XRD .
- Degradation Kinetics : Perform isothermal studies at 100–150°C, modeling degradation with Arrhenius equations.
- Analytical Cross-Validation : Couple DSC with FTIR to track phosphate group decomposition (e.g., P–O bond cleavage at ~250°C) .
Q. How does this compound compare to sulfated cyclodextrins in enhancing protein stability during lyophilization?
Advanced Research Focus
Phosphate groups stabilize proteins via ionic shielding and reduced interfacial tension, while sulfated derivatives rely on stronger electrostatic interactions.
- Methodology :
- Lyophilization Studies : Prepare protein (e.g., lysozyme) formulations with 1–5% w/v cyclodextrin derivatives.
- Stability Metrics : Assess aggregation (SEC-HPLC), secondary structure (CD spectroscopy), and activity recovery (enzymatic assays).
- Mechanistic Insight : Use ITC to compare binding energetics between cyclodextrins and protein surfaces .
Q. What strategies mitigate batch-to-batch variability in phosphate substitution during this compound synthesis?
Process Optimization Focus
Variability arises from incomplete phosphorylation or side reactions.
- Quality-by-Design (QbD) Approach :
- Critical Parameters : Control reaction temperature (20–25°C), pH (9–10), and stoichiometry (cyclodextrin:POC ratio).
- In-line Monitoring : Use FTIR or Raman spectroscopy to track phosphate incorporation in real-time.
- Post-Synthesis Purification : Apply ion-exchange chromatography to isolate mono- vs. di-substituted products .
Q. How can computational modeling predict the impact of this compound on membrane permeability of poorly soluble drugs?
Advanced Analytical Focus
Molecular dynamics (MD) simulations quantify drug-cyclodextrin-membrane interactions.
Properties
IUPAC Name |
octasodium;[41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-10,15,20,25,30,35,40-heptakis[[hydroxy(oxido)phosphoryl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-5-yl]methyl hydrogen phosphate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H88O64P8.8Na/c49-17-25(57)41-97-9(1-89-113(65,66)67)33(17)105-42-26(58)18(50)35(11(98-42)3-91-115(71,72)73)107-44-28(60)20(52)37(13(100-44)5-93-117(77,78)79)109-46-30(62)22(54)39(15(102-46)7-95-119(83,84)85)111-48-32(64)24(56)40(16(104-48)8-96-120(86,87)88)112-47-31(63)23(55)38(14(103-47)6-94-118(80,81)82)110-45-29(61)21(53)36(12(101-45)4-92-116(74,75)76)108-43-27(59)19(51)34(106-41)10(99-43)2-90-114(68,69)70;;;;;;;;/h9-64H,1-8H2,(H2,65,66,67)(H2,68,69,70)(H2,71,72,73)(H2,74,75,76)(H2,77,78,79)(H2,80,81,82)(H2,83,84,85)(H2,86,87,88);;;;;;;;/q;8*+1/p-8 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHSUJOFJLTTTK-UHFFFAOYSA-F | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])O)O)OP(=O)(O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H80Na8O64P8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2112.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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